(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine

Lipophilicity LogP Drug-likeness

(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine (CAS 95593-98-9) is a secondary amine belonging to the class of thiophene-methylamine derivatives, with molecular formula C11H19NS and a molecular weight of 197.34 g/mol. The compound features a branched 3-methylbutyl (isopentyl) chain linked via a secondary amine to a 5-methyl-substituted thiophene ring, creating a distinctive combination of aliphatic branching and heteroaromatic character.

Molecular Formula C11H19NS
Molecular Weight 197.34 g/mol
Cat. No. B13249202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine
Molecular FormulaC11H19NS
Molecular Weight197.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNCCC(C)C
InChIInChI=1S/C11H19NS/c1-9(2)6-7-12-8-11-5-4-10(3)13-11/h4-5,9,12H,6-8H2,1-3H3
InChIKeyZAYNKMKBJIODDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine: Compound Class and Core Characteristics for Procurement Decisions


(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine (CAS 95593-98-9) is a secondary amine belonging to the class of thiophene-methylamine derivatives, with molecular formula C11H19NS and a molecular weight of 197.34 g/mol . The compound features a branched 3-methylbutyl (isopentyl) chain linked via a secondary amine to a 5-methyl-substituted thiophene ring, creating a distinctive combination of aliphatic branching and heteroaromatic character . It is supplied as a research chemical with a typical purity of ≥95% and is primarily employed as a synthetic building block in medicinal chemistry and materials science . The compound's computed physicochemical properties—including a LogP of 3.70, an Fsp³ of 0.636, one hydrogen bond donor, and one hydrogen bond acceptor—place it in a property space that differs measurably from its closest linear-alkyl and unsubstituted-thiophene analogs, making direct substitution unreliable without experimental validation .

Why In-Class Thiophene-Methylamine Analogs Cannot Simply Replace (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine


Within the thiophene-methylamine building-block family, even minor structural modifications—such as linear versus branched alkyl chains, or the presence or absence of a methyl substituent on the thiophene ring—produce quantifiable shifts in lipophilicity, steric bulk, and boiling point that directly affect synthetic utility, purification behavior, and downstream physicochemical profiles of derived products . The 3-methylbutyl chain of the target compound imparts a LogP of 3.70, which is 0.36 to 0.73 log units higher than its linear butyl and propyl counterparts, meaning that solvent partitioning, chromatographic retention, and membrane permeability of intermediates will differ in ways that cannot be compensated by simply adjusting reaction stoichiometry . Furthermore, the 5-methyl substitution on the thiophene ring elevates the boiling point by approximately 17°C relative to the unsubstituted thiophene analog, altering distillation and solvent-removal protocols . These are not cosmetic differences—they are measurable property gaps that make generic, one-to-one substitution scientifically unsound without re-optimization of the entire synthetic or assay workflow.

Quantitative Differentiation Evidence: (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine Versus Closest Analogs


Lipophilicity Advantage: LogP 3.70 vs. Linear-Alkyl and Unsubstituted-Thiophene Analogs

The target compound exhibits a computed LogP of 3.70, which is substantially higher than three closest in-class comparators: the propyl analog (LogP 2.97), the n-butyl analog (LogP 3.34–3.41), and the unsubstituted-thiophene analog (LogP 3.06) [1]. This 0.36–0.73 log unit increase is driven by the combination of the branched 3-methylbutyl chain and the 5-methyl substituent on the thiophene ring, which together add approximately one additional methylene equivalent of lipophilicity compared to the linear butyl variant [1].

Lipophilicity LogP Drug-likeness Chromatographic retention

Elevated Fraction sp³ (Fsp³): 0.636 vs. 0.556 for the Propyl Analog, Favoring Three-Dimensional Character

The target compound has an Fsp³ value of 0.636, compared to 0.556 for the propyl analog (CAS 869941-79-7), representing a 14.4% relative increase in the proportion of sp³-hybridized carbons . This higher Fsp³ arises from the branched 3-methylbutyl chain, which introduces an additional sp³ carbon center (the isopentyl branch point) relative to the linear propyl chain while maintaining the same thiophene-methylamine core . In medicinal chemistry, higher Fsp³ is consistently correlated with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates in small-molecule drug candidates [1].

Fsp3 Fraction sp3 Drug discovery Molecular complexity

Boiling Point Elevation Due to 5-Methylthiophene Substitution: 262.4°C vs. 245.1°C for the Unsubstituted Analog

The predicted boiling point of (3-methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is 262.4 ± 25.0°C, which is approximately 17°C higher than that of its closest unsubstituted-thiophene analog, 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine (CAS 95047-93-1), predicted at 245.1 ± 15.0°C . This elevation is attributable to the electron-donating 5-methyl group on the thiophene ring, which increases polarizability and intermolecular van der Waals interactions without altering the hydrogen-bonding capacity (both compounds have one HBD and one HBA) .

Boiling point Thermal properties Distillation Purification

Molecular Weight and Steric Differentiation from Linear-Chain and Shorter-Chain Analogs

With a molecular weight of 197.34 g/mol, the target compound is 8% heavier than the n-butyl analog (183.31 g/mol, C10H17NS) and 17% heavier than the propyl analog (169.29 g/mol, C9H15NS) [1]. The branched 3-methylbutyl chain provides greater steric encumbrance around the amine nitrogen compared to the linear n-butyl chain, despite both containing four carbon atoms in the alkyl substituent [1]. This steric differentiation can influence the rate of subsequent N-alkylation, acylation, or reductive amination reactions, as well as the conformational preferences of derived amides or sulfonamides .

Molecular weight Steric bulk Building block Synthetic intermediate

Differentiation from the Chiral Isomer: Regioisomeric Branching Position Alters LogP by ~0.5 Units

The target compound, with the methyl branch at the 3-position of the butyl chain (i.e., isopentyl), has a LogP of 3.70. Its regioisomer, (3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS 1040017-83-1), which bears the methyl branch at the 2-position adjacent to the amine nitrogen, has a reported LogP of approximately 3.19 . This ~0.51 log unit difference demonstrates that the position of chain branching significantly modulates lipophilicity, even when the molecular formula (C11H19NS) and molecular weight (197.34 g/mol) are identical . The 2-branched isomer is also chiral at the carbon adjacent to nitrogen, introducing stereochemical complexity absent in the achiral target compound .

Regioisomer Chiral amine Branching position Lipophilicity

pKa Parity with Key Analogs, but Higher Basicity Than Unsubstituted-Thiophene Variant Predicts Differential Salt Formation and Extraction Behavior

The predicted pKa of the target compound is 9.38 ± 0.19, which is essentially identical to the unsubstituted-thiophene analog (pKa 9.36 ± 0.19) and characteristic of secondary alkylamines . Both compounds share the same 3-methylbutylamine backbone, with the 5-methyl substituent on thiophene exerting a negligible electronic effect on the amine basicity due to the intervening methylene spacer . However, the target compound's higher LogP (3.70 vs. 3.06) means that at a given pH, the neutral free-base form will partition more strongly into organic solvents during extractive workup, while the protonated hydrochloride salt will have different solubility characteristics compared to salts of the less lipophilic analog .

pKa Basicity Amine protonation Salt formation Extraction

Recommended Application Scenarios for (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine Based on Differentiated Property Profile


Medicinal Chemistry Library Synthesis Requiring Elevated Lipophilicity Without Aryl Halogenation

When a medicinal chemistry program requires building blocks with LogP > 3.5 to improve membrane permeability or CNS penetration of lead compounds, (3-methylbutyl)[(5-methylthiophen-2-yl)methyl]amine (LogP 3.70) offers a quantifiable advantage over the n-butyl analog (LogP ~3.34–3.41) and the unsubstituted-thiophene analog (LogP 3.06) without introducing metabolically labile halogen substituents . The branched alkyl chain combined with 5-methylthiophene achieves the desired lipophilicity through hydrocarbon character alone, preserving favorable metabolic stability profiles in downstream compounds. The achiral nature of the compound further simplifies library synthesis by eliminating diastereomer generation during amide coupling or reductive amination steps .

Synthetic Intermediate Where Distillation or Thermal Processing Is Required

The predicted boiling point of 262.4°C makes this compound suitable for reaction sequences involving elevated temperatures where lower-boiling analogs (e.g., the unsubstituted-thiophene variant at 245.1°C) might prematurely distill or co-evaporate with reaction solvents . This thermal stability window is particularly relevant for solvent-swap operations, high-temperature amide couplings, or distillative removal of volatile byproducts where the building block must remain in the reaction pot.

SAR Studies Investigating Steric Effects of Branched vs. Linear Alkylamines on Target Binding

For structure-activity relationship campaigns probing the steric tolerance of a biological target's amine-binding pocket, the 3-methylbutyl chain provides a distinct steric profile compared to the linear n-butyl analog of identical carbon count [1]. The branch point at the 3-position creates a bulkier, more globular alkyl domain that can differentially fill hydrophobic sub-pockets, and the Fsp³ of 0.636 indicates greater three-dimensional character than the propyl analog (Fsp³ 0.556), which may translate to improved selectivity profiles in biological assays .

Building Block for CNS-Oriented Compound Collections

The combination of moderate molecular weight (197.34 g/mol), one hydrogen bond donor, one hydrogen bond acceptor, and a LogP of 3.70 places this compound within favorable CNS drug-like property space according to the modified multiparameter optimization (MPO) scores commonly used in CNS drug discovery [2]. Compared to the propyl analog (MW 169.29, LogP 2.97), the target compound's higher lipophilicity-aligned-with-CNS-permeability requirements makes it a more suitable building block for neuroscience-focused compound collections, while still maintaining acceptable physicochemical parameters for oral bioavailability .

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